6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. The presence of a fluorine atom and a methyl group in the structure of this compound enhances its chemical properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-2-nitroaniline with methylamine under reducing conditions to form the desired benzimidazole derivative. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, KOtBu
Major Products Formed:
Oxidation: Corresponding oxides
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as signal transduction and apoptosis .
Comparison with Similar Compounds
1H-Benzo[d]imidazole: The parent compound without the fluorine and methyl substituents.
6-Chloro-7-methyl-1H-benzo[d]imidazol-2-amine: A similar compound with a chlorine atom instead of fluorine.
7-Methyl-1H-benzo[d]imidazol-2-amine: A similar compound without the fluorine atom.
Uniqueness: 6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both a fluorine atom and a methyl group, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group can influence its binding affinity to molecular targets .
Properties
IUPAC Name |
5-fluoro-4-methyl-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXCFCDXZCZWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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